molecular formula C10H17BrO B14672059 2-(5-Bromopentyl)cyclopentan-1-one CAS No. 51566-66-6

2-(5-Bromopentyl)cyclopentan-1-one

Cat. No.: B14672059
CAS No.: 51566-66-6
M. Wt: 233.14 g/mol
InChI Key: LXPCETLPVRZTET-UHFFFAOYSA-N
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Description

2-(5-Bromopentyl)cyclopentan-1-one is an organic compound that features a cyclopentanone ring substituted with a 5-bromopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopentyl)cyclopentan-1-one typically involves the bromination of a pentyl chain followed by its attachment to a cyclopentanone ring. One common method involves the reaction of cyclopentanone with 1,5-dibromopentane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or ethanol under reflux conditions to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopentyl)cyclopentan-1-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. These reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in organic solvents like ether or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield 2-(5-hydroxypentyl)cyclopentan-1-one, while reduction with sodium borohydride would produce 2-(5-bromopentyl)cyclopentanol.

Scientific Research Applications

2-(5-Bromopentyl)cyclopentan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of brominated organic compounds on biological systems.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Bromopentyl)cyclopentan-1-one involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, allowing the compound to form covalent bonds with nucleophiles. The cyclopentanone ring can participate in various chemical transformations, making the compound versatile in synthetic applications.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Chloropentyl)cyclopentan-1-one: Similar structure but with a chlorine atom instead of bromine.

    2-(5-Iodopentyl)cyclopentan-1-one: Similar structure but with an iodine atom instead of bromine.

    2-(5-Hydroxypentyl)cyclopentan-1-one: Similar structure but with a hydroxyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 2-(5-Bromopentyl)cyclopentan-1-one makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo analogs. This reactivity can be advantageous in certain synthetic applications where a more reactive leaving group is desired.

Properties

CAS No.

51566-66-6

Molecular Formula

C10H17BrO

Molecular Weight

233.14 g/mol

IUPAC Name

2-(5-bromopentyl)cyclopentan-1-one

InChI

InChI=1S/C10H17BrO/c11-8-3-1-2-5-9-6-4-7-10(9)12/h9H,1-8H2

InChI Key

LXPCETLPVRZTET-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)CCCCCBr

Origin of Product

United States

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